2-(Methylthio)-3H-imidazo[4,5-b]pyridine
Description
2-(Methylthio)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted at the 2-position with a methylthio (-SMe) group. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases, enzymes, and nucleic acids . The methylthio substituent introduces sulfur-based electronic and steric effects, which may influence solubility, metabolic stability, and binding affinity compared to other substituents (e.g., aryl, trifluoromethyl, or heterocyclic groups) .
Properties
CAS No. |
63277-46-3 |
|---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
2-methylsulfanyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H7N3S/c1-11-7-9-5-3-2-4-8-6(5)10-7/h2-4H,1H3,(H,8,9,10) |
InChI Key |
OBMVKVHPMYJVIU-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(N1)C=CC=N2 |
Canonical SMILES |
CSC1=NC2=C(N1)C=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃) enhance stability and may improve target binding but reduce solubility .
- Heterocyclic substituents (e.g., furan-2-yl) introduce planar aromatic systems, favoring π-π stacking interactions in enzyme binding .
- Sulfur-containing groups (e.g., -SMe) could enhance metabolic stability and facilitate hydrophobic or hydrogen-bonding interactions .
Key Observations :
- Diaryl derivatives exhibit broad-spectrum anticancer and anti-inflammatory activity, likely due to dual aryl pharmacophores enhancing target engagement .
- Pyridin-3-yl substituents show potent antimicrobial effects, attributed to interactions with bacterial cell components .
- BYK191023 demonstrates exceptional selectivity for iNOS, highlighting the role of extended alkyl-heterocyclic substituents in isoform specificity .
- Sulfur-containing groups (e.g., methylthio) may improve pharmacokinetic profiles compared to oxygen or nitrogen-based analogs, though direct data is lacking.
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability | Key Interactions |
|---|---|---|---|---|
| 2-(Trifluoromethyl) | 2.1 | 0.05 | High (C-F bond inertia) | Hydrophobic, dipole interactions |
| 2-(Pyridin-3-yl) | 1.8 | 0.3 | Moderate | Hydrogen bonding, π-π stacking |
| BYK191023 | 3.5 | 0.01 | Low (bulky substituent) | Hydrophobic, van der Waals |
| 2-(Methylthio) | 1.9 | 0.2 | High (SMe resistance) | Hydrophobic, sulfur-mediated |
Key Observations :
- The methylthio group balances moderate lipophilicity (logP ~1.9) with improved solubility compared to trifluoromethyl derivatives.
- Sulfur’s electronegativity and polarizability may enhance binding to metal-containing enzymes or cysteine-rich protein domains .
Preparation Methods
Tandem Reaction from 2-Chloro-3-nitropyridine
A highly efficient and green method reported involves the tandem synthesis of imidazo[4,5-b]pyridine scaffolds starting from 2-chloro-3-nitropyridine. This method uses a sequence of:
- Aromatic nucleophilic substitution (S_NAr) of 2-chloro-3-nitropyridine with primary amines,
- In situ reduction of the nitro group to diamine,
- Subsequent heterocyclization with aldehydes in a water-isopropanol (H_2O-IPA) solvent system.
This one-pot, catalyst-free process proceeds under mild conditions (80 °C) and provides excellent yields with broad substrate scope. The use of H_2O-IPA as a green solvent is advantageous for solubility and reaction efficiency.
Key reaction conditions and findings:
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| S_NAr reaction | 2-chloro-3-nitropyridine + primary amine in H_2O-IPA (1:1) at 80 °C | 2 h | High (not specified) |
| Nitro group reduction | Zn dust + conc. HCl in H_2O-IPA at 80 °C | 45 min | Excellent (~90%) |
| Cyclization with aldehydes | Aldehyde in H_2O-IPA at 85 °C | 10 h | Excellent |
The process yields 1,2-disubstituted imidazo[4,5-b]pyridines after chromatographic purification. The mechanism involves formation of an imine intermediate followed by cyclization and aromatization to the final heterocycle.
This method is adaptable to various amines and aldehydes, allowing structural diversity in the final products.
Synthesis via Malononitrile and Aminoimidazoles
Another synthetic strategy involves reacting 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile under mild conditions. Depending on the presence of base (DBU), the reaction yields different substituted 3H-imidazo[4,5-b]pyridines:
- With DBU: 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines,
- Without DBU: 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines.
These reactions proceed via nucleophilic attack of malononitrile anion on the cyanoformimidoyl substituent, followed by cyclization steps. The structures were confirmed by spectroscopic methods and further reactions with triethyl orthoformate or acetic anhydride.
Preparation via 2,3-Diamino-4-cyanopyridine Intermediates
A patented method describes the preparation of imidazo[4,5-b]pyridines via condensation of 2,3-diamino-4-cyanopyridine with aldehydes under sodium metabisulfite and DMF at elevated temperatures (80–180 °C) for 6–12 hours, yielding 3H-imidazo[4,5-b]pyridine-7-cyano derivatives in 66.3–81.2% yield.
The 2,3-diamino-4-cyanopyridine intermediate is obtained by catalytic hydrogenation (Pd/C, H_2) of 2-amino-3-nitro-4-cyanopyridine in methanol at 20–60 °C over 2–12 hours with 99.2% yield.
The precursor 2-amino-3-nitro-4-cyanopyridine is synthesized by cyanation of 2-amino-3-nitro-4-chloropyridine using metal cyanides and Pd catalyst in aprotic solvents like DMF or DMSO at 80–180 °C for 6–24 hours.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The tandem synthesis method yields imidazo[4,5-b]pyridine derivatives with excellent purity confirmed by ^1H NMR, ^13C NMR, IR, and mass spectrometry.
- The reaction pathway involves initial nucleophilic aromatic substitution, nitro group reduction, and aldehyde condensation forming an imine intermediate, followed by cyclization and aromatization.
- The use of environmentally benign solvents and mild conditions aligns with green chemistry principles.
- The methods allow for structural diversity by varying amines and aldehydes, facilitating the introduction of methylthio substituents via appropriate precursors or post-synthetic modifications.
Q & A
Q. Table 1: Biological Activity of Selected Derivatives
| Compound | Activity (IC/MIC) | Target | Reference |
|---|---|---|---|
| 2-Methoxy-5-(methylthio) derivative | 4 µg/mL (Antifungal) | C. albicans | |
| Diaryl derivative (Structure 3f) | 9.2 µM (COX-2 Inhibition) | Cyclooxygenase-2 | |
| 7-Nitro-4-oxide derivative | 12 nM (Kinase Inhibition) | Tyrosine kinase ABL1 |
Q. Table 2: Computational vs. Experimental Regioselectivity
| Reaction | DFT Prediction (%) | Experimental Yield (%) |
|---|---|---|
| Michael Addition (Pathway A) | 78 | 75 |
| Bis-arylidenemalononitrile Pathway | 65 | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
